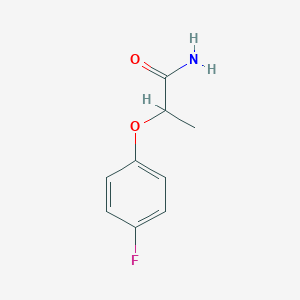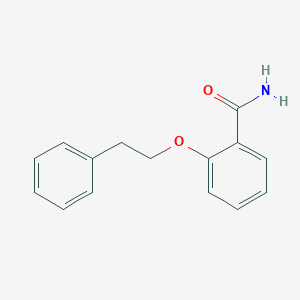![molecular formula C20H22N2O4 B268382 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268382.png)
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a selective inhibitor of the transcription factor STAT3, which plays a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the selective inhibition of the transcription factor STAT3. STAT3 is a key regulator of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of several types of cancer and inflammatory diseases. By inhibiting STAT3, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can selectively inhibit the phosphorylation of STAT3, which is a critical step in its activation. In vivo studies have shown that 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases, respectively.
实验室实验的优点和局限性
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments, including its selective inhibition of STAT3, its anti-tumor and anti-inflammatory effects, and its well-defined mechanism of action. However, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide also has several limitations, including its complex synthesis method, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
The potential applications of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in scientific research are vast, and several future directions can be explored. These include the development of more efficient synthesis methods for 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, the identification of novel targets for 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, and the investigation of its potential applications in other diseases, such as neurological disorders and autoimmune diseases.
Conclusion
In conclusion, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of STAT3 has shown promising results in several types of cancer cells and animal models of inflammatory diseases. However, further research is needed to fully understand the potential applications of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in scientific research.
合成方法
The synthesis of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The synthesis method of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been described in detail in several scientific publications, and it involves the use of various chemical reagents and techniques. However, due to the complexity of the process, it is not suitable for large-scale production.
科学研究应用
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. The selective inhibition of STAT3 by 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-tumor effects in several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In addition, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
属性
产品名称 |
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-15-5-7-18(8-6-15)26-14-19(23)21-17-4-2-3-16(13-17)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
InChI 键 |
BFVAKQUDABVIPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B268300.png)
![4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268301.png)

![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)
![2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268307.png)
![4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268310.png)
![4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid](/img/structure/B268312.png)
![2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
![N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)
![4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)
![2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268318.png)
![N-[2-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B268319.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)